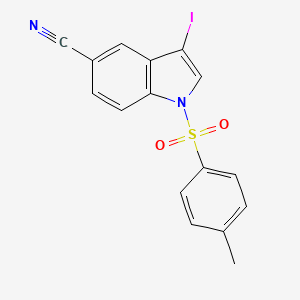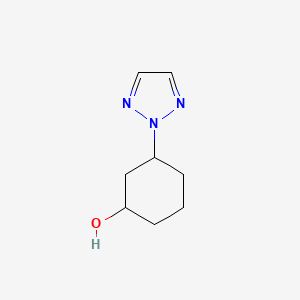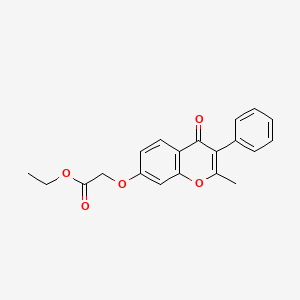![molecular formula C11H17ClN4O2 B2981235 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one CAS No. 2411285-84-0](/img/structure/B2981235.png)
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, also known as CETP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CETP is a synthetic molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors work by blocking the activity of 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, which is an enzyme that transfers cholesterol from HDL to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By blocking 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one activity, 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors increase HDL cholesterol levels and decrease LDL and VLDL cholesterol levels, which is associated with a reduced risk of cardiovascular disease.
Biochemical and Physiological Effects
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors have been shown to increase HDL cholesterol levels by up to 130%, decrease LDL cholesterol levels by up to 40%, and decrease VLDL cholesterol levels by up to 50%. This results in an overall improvement in the lipid profile, which is associated with a reduced risk of cardiovascular disease. Additionally, 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to their cardiovascular benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors in lab experiments is their ability to selectively target 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, which is a specific enzyme involved in cholesterol metabolism. This allows researchers to study the effects of 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibition on various physiological processes, such as lipid metabolism and inflammation. However, one of the limitations of using 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors is their potential off-target effects, which may affect other physiological processes and lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors. One area of research is the development of more potent and selective 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors, which may further improve their therapeutic potential. Another area of research is the investigation of the long-term effects of 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibition on cardiovascular outcomes, as well as potential side effects. Additionally, 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors may have potential applications in other areas, such as the treatment of Alzheimer's disease and cancer, which warrant further investigation.
Conclusion
In conclusion, 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, or 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, is a synthetic molecule that has been studied for its potential applications in various fields, particularly as a therapeutic target for the treatment of cardiovascular diseases. 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors work by blocking the activity of 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one, which is involved in cholesterol metabolism, and have been shown to improve lipid profiles and have additional anti-inflammatory and anti-oxidant effects. While there are potential advantages and limitations to using 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors in lab experiments, there are several potential future directions for research on 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors, including the development of more potent and selective inhibitors and investigation of their potential applications in other areas.
Métodos De Síntesis
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one is a synthetic molecule that has been synthesized using specific methods. The synthesis of 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one involves the reaction of 2-(4-ethyl-1,2,4-triazol-3-yl)morpholine with 2-chloroacetyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as a therapeutic target for the treatment of cardiovascular diseases. 2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one inhibitors have been studied for their ability to increase high-density lipoprotein (HDL) cholesterol levels, which is associated with a reduced risk of cardiovascular disease.
Propiedades
IUPAC Name |
2-chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-3-15-7-13-14-10(15)9-6-16(4-5-18-9)11(17)8(2)12/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVUAUQOPXECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CN(CCO2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)


![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)



![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)
